molecular formula C22H22FN5O B11250821 N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11250821
M. Wt: 391.4 g/mol
InChI Key: BIFYWDZGQDAFSO-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzyl group and a piperazine moiety bearing a fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Piperazine Moiety: The piperazine ring is attached to the pyridazine core through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Benzyl chloride with sodium hydride, or piperazine with a suitable leaving group.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine or benzyl groups.

    Reduction: Reduced forms of the fluorobenzoyl or pyridazine rings.

    Substitution: Substituted derivatives at the benzyl or piperazine positions.

Scientific Research Applications

N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[4-(4-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C22H22FN5O/c23-19-8-6-18(7-9-19)22(29)28-14-12-27(13-15-28)21-11-10-20(25-26-21)24-16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,24,25)

InChI Key

BIFYWDZGQDAFSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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